2'-Deoxyguanosine-5'-diphosphate trisodium salt

Beschreibung

Systematic Nomenclature and Molecular Formula

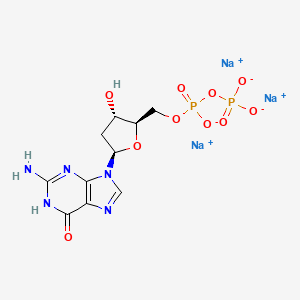

2'-Deoxyguanosine-5'-diphosphate trisodium salt is systematically named trisodium [[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate under IUPAC nomenclature. Its molecular formula is C₁₀H₁₂N₅Na₃O₁₀P₂ , with a molecular weight of 493.15 g/mol . The compound is commonly abbreviated as dGDP·Na₃ and recognized by synonyms such as 2'-deoxyguanosine 5'-diphosphate trisodium and sodium 2'-deoxyguanosine 5'-(trihydrogen diphosphate).

Table 1: Key identifiers of dGDP·Na₃

| Property | Value |

|---|---|

| CAS Registry Number | 102783-74-4 |

| Empirical Formula | C₁₀H₁₂N₅Na₃O₁₀P₂ |

| Exact Mass | 493.148 g/mol |

| XLogP3 | -3.87 |

| Hydrogen Bond Donors | 5 |

| Hydrogen Bond Acceptors | 18 |

The structural backbone comprises a deoxyribose sugar linked to a guanine base at the 1'-position and a diphosphate group at the 5'-position, with three sodium ions neutralizing the negative charges on the phosphate groups.

Crystallographic Analysis of the Trisodium Salt Configuration

X-ray crystallography reveals that dGDP·Na₃ crystallizes in an orthorhombic system with unit cell parameters a = 86.83 Å, b = 166.51 Å, c = 73.41 Å , and angles α = β = γ = 90° . The sodium ions coordinate with oxygen atoms from the phosphate groups and water molecules, forming a distorted octahedral geometry. The two phosphate groups (α- and β-phosphates) exhibit bond lengths of 1.60 Å (P=O) and 1.48 Å (P–O–C) , consistent with resonance-stabilized anionic charges.

Figure 1: Key crystallographic features

- Phosphate Group Geometry : The diphosphate moiety adopts a gauche-gauche conformation, stabilized by sodium ion interactions.

- Base Stacking : The guanine base participates in π-π stacking with adjacent molecules at a distance of 3.4 Å , typical of purine interactions.

- Hydration Shell : Each sodium ion is surrounded by six water molecules, contributing to lattice stability.

Comparative Structural Features Relative to Parent Nucleotide

Compared to the parent compound 2'-deoxyguanosine-5'-diphosphate (dGDP) , the trisodium salt exhibits distinct structural modifications:

Eigenschaften

IUPAC Name |

disodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2.2Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20;;/h3-6,16H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITRRPRAEQUOAZ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5Na2O10P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102783-74-4 | |

| Record name | 2'-Deoxyguanosine 5'-diphosphate sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Steps

The process proceeds as follows:

-

Monophosphorylation :

-

2'-Deoxyguanosine undergoes phosphorylation at the 5'-hydroxyl group using a phosphorylating agent such as salicyl phosphorochloridite (2-chloro-1,3,2-benzodioxaphosphorin-4-one) in the presence of tributylamine (TBA).

-

Reaction Conditions : Anhydrous N,N-dimethylformamide (DMF), argon atmosphere, 0°C to room temperature.

-

Intermediate : 2'-Deoxyguanosine-5'-monophosphate (dGMP).

-

-

Pyrophosphorylation :

-

Hydrolysis and Salt Formation :

Optimization Parameters

Large-Scale Production Considerations

Industrial applications require modifications to the laboratory protocol to improve cost-efficiency and scalability:

Reagent Recovery and Recycling

Purification Techniques

-

Ion-Exchange Chromatography : Dowex® 1-X8 resin separates dGDP-Na₃ from unreacted starting materials and byproducts.

-

Lyophilization : Final product is freeze-dried to achieve >98% purity, verified by HPLC.

Comparative Analysis of Synthetic Routes

Chemical vs. Enzymatic Synthesis

While enzymatic methods using kinases (e.g., deoxyguanosine kinase) exist for dGDP production, chemical synthesis dominates due to:

Yield and Purity Benchmarks

| Method | Yield (%) | Purity (%) | Scale Feasibility |

|---|---|---|---|

| One-Pot Chemical | 65–70 | ≥98 | Gram to kilogram |

| Enzymatic | 40–50 | 90–95 | Milligram to gram |

Troubleshooting and Common Challenges

Byproduct Formation

Analyse Chemischer Reaktionen

Types of Reactions

2’-Deoxyguanosine-5’-diphosphate trisodium salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: The compound can be reduced by reducing agents, leading to the gain of electrons or hydrogen atoms.

Substitution: This reaction involves the replacement of one functional group with another, commonly occurring in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of guanine derivatives, while reduction can lead to the formation of deoxyguanosine analogs .

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Substrate for Kinases

2'-Deoxyguanosine-5'-diphosphate is used as a substrate for various kinases, including nucleoside diphosphate kinase and pyruvate kinase. These enzymes catalyze the phosphorylation of dGDP to produce 2'-deoxyguanosine-5'-triphosphate (dGTP), which is essential for DNA biosynthesis and repair processes. The ability to generate dGTP from dGDP provides insights into nucleotide metabolism and regulation within the cell .

Cellular Studies

Role in Cell Signaling

dGDP is involved in cellular signaling pathways. It acts as a precursor for dGTP, which is critical for the synthesis of RNA and DNA. Understanding the conversion pathways of dGDP can help elucidate mechanisms of cellular proliferation and differentiation .

Case Study: Nucleotide Metabolism

A study highlighted the role of nucleotides, including dGDP, in regulating cellular functions. Researchers observed that manipulating levels of dGDP affected cell cycle progression in cancer cells, suggesting potential therapeutic targets for cancer treatment .

Enzyme Characterization

Study of Nucleotidases

Nucleotidases are enzymes that hydrolyze nucleotides to release phosphate groups. dGDP serves as a substrate for these enzymes, allowing researchers to characterize their activity and specificity. For instance, studies have shown that specific nucleotidases preferentially hydrolyze dGDP over other nucleotides, providing insights into their physiological roles .

Pharmaceutical Applications

Drug Development

The understanding of dGDP's role in nucleotide metabolism has implications for drug development, particularly in designing inhibitors that target nucleotide synthesis pathways. By inhibiting the conversion of dGDP to dGTP, researchers can potentially control cell proliferation in cancerous tissues .

Analytical Techniques

HPLC Analysis

High-performance liquid chromatography (HPLC) is commonly used to analyze nucleotide concentrations, including dGDP. This technique allows for precise quantification of nucleotides in biological samples, facilitating studies on metabolic pathways and enzyme activities .

Wirkmechanismus

The mechanism of action of 2’-Deoxyguanosine-5’-diphosphate trisodium salt involves its incorporation into DNA by DNA polymerase enzymes. Once incorporated, it can interfere with DNA synthesis and repair, leading to the inhibition of cell proliferation. This mechanism is particularly useful in antiviral and anticancer therapies, where the compound targets rapidly dividing cells .

Vergleich Mit ähnlichen Verbindungen

dGDP vs. Guanosine Diphosphate (GDP)

- Structural Differences :

- Functional Roles :

- Enzymatic Pathways :

dGDP vs. 2'-Deoxyguanosine-5'-Triphosphate (dGTP)

dGDP vs. Other Deoxyribonucleoside Diphosphates (dADP, dCDP, dTDP)

Base-Specific Differences :

Compound Base Role in DNA Synthesis dGDP Guanine Precursor for dGTP dADP Adenine Converted to dATP for DNA elongation dCDP Cytosine Metabolized to dCTP dTDP Thymine Precursor for dTTP - Structural Isomerism: dGDP and adenosine diphosphates (e.g., ADP, A-5-DP) are constitutional isomers, differing in base and sugar modifications. Ion mobility spectrometry distinguishes these based on adduct formation (e.g., [M+Na]⁺ vs. [M-H]⁻) .

dGDP vs. 2'-Deoxyguanosine-5'-Monophosphate (dGMP)

- Phosphate Groups :

- Metabolic Role: dGMP is phosphorylated to dGDP by nucleoside monophosphate kinases, a step preceding dGTP synthesis .

- Applications :

Key Research Findings

Enzymatic Specificity :

- RR shows higher affinity for GDP than dGDP during reduction, ensuring controlled deoxyribonucleotide production .

Ion Mobility Studies :

- dGDP can be differentiated from ADP isomers via sodium adducts ([M+Na]⁺), highlighting structural nuances in purine metabolism .

Thermodynamic Stability :

- dGDP’s deoxyribose confers greater resistance to hydrolysis compared to ribose-containing GDP, enhancing its utility in long-term biochemical experiments .

Biologische Aktivität

2'-Deoxyguanosine-5'-diphosphate trisodium salt (dGDP) is a nucleotide that plays a crucial role in nucleic acid metabolism, particularly in the synthesis of DNA. This compound is a derivative of guanosine and serves as a substrate for various enzymes involved in DNA replication and repair. Understanding its biological activity is essential for elucidating its roles in cellular processes and potential therapeutic applications.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C10H14N5O10P2Na3 |

| Molecular Weight | 507.18 g/mol |

| CAS Number | 102783-74-4 |

| Density | 2.63 g/cm³ |

| Boiling Point | 989.5 °C at 760 mmHg |

| Melting Point | Not available |

Structure

The structure of dGDP consists of a guanine base, a ribose sugar, and two phosphate groups. The trisodium salt form enhances its solubility in aqueous solutions, making it suitable for biochemical applications.

Role in DNA Synthesis

dGDP is integral to the synthesis of DNA, serving as a precursor for the production of dGTP (2'-deoxyguanosine-5'-triphosphate), which is essential for DNA polymerization during replication. Studies have shown that dGDP can be phosphorylated to dGTP by nucleoside diphosphate kinases, facilitating its incorporation into DNA strands .

Enzymatic Interactions

Research indicates that dGDP interacts with several key enzymes:

- DNA Polymerases : These enzymes utilize dGTP as a substrate during DNA synthesis.

- Nucleotide Depletion Mechanisms : In bacterial systems, dGTPase enzymes can degrade dGTP into deoxyguanosine and phosphate, effectively reducing the nucleotide pool available for viral replication . This mechanism has been identified as a defense strategy against phage infections.

Antiviral Properties

Recent studies have highlighted the antiviral potential of manipulating nucleotide pools, including dGDP. By depleting dGTP levels during viral infections, bacteria can inhibit viral replication effectively . This suggests that compounds like dGDP could be explored for their therapeutic potential in antiviral strategies.

Anticancer Research

Investigations into the antiproliferative effects of nucleotide analogs have revealed that modifications to nucleotides can enhance their cytotoxicity against cancer cells. For example, organoruthenium complexes derived from nucleotides exhibit significant cytotoxic effects against various cancer cell lines, suggesting that similar derivatives of dGDP may have therapeutic applications in oncology .

Study on Bacterial Defense Mechanisms

In a study published in bioRxiv, researchers identified bacterial defense proteins that target dGTP during phage infections. The results showed that strains expressing these proteins had significantly lower levels of dGTP throughout the infection process, indicating effective viral inhibition through nucleotide depletion .

Anticancer Activity Evaluation

A study evaluating organoruthenium complexes demonstrated that modifications to nucleotide structures could lead to enhanced cytotoxicity against cancer cells. The complexes exhibited up to 60 times greater potency than traditional chemotherapeutics like cisplatin, emphasizing the potential for nucleotide-based therapies .

Q & A

Basic Research Questions

Q. What is the biochemical role of 2'-deoxyguanosine-5'-diphosphate trisodium salt (dGDP) in nucleotide metabolism?

- dGDP serves as a critical intermediate in DNA synthesis and repair. It is phosphorylated by nucleoside diphosphate kinases (NDPKs) to form 2'-deoxyguanosine-5'-triphosphate (dGTP), the direct substrate for DNA polymerases during replication . Experimental validation involves incubating dGDP with NDPK and ATP in buffer systems (pH 7.4–7.6) and quantifying dGTP production via HPLC or enzymatic assays .

Q. How does dGDP differ structurally and functionally from other deoxynucleoside diphosphates (e.g., dCDP, dADP)?

- dGDP contains a guanine base, distinguishing it from pyrimidine derivatives like dCDP (cytosine) and purine analogs like dADP (adenine). This structural difference affects enzyme specificity; for example, DNA polymerases preferentially incorporate dGTP opposite cytosine residues in the template strand. Comparative studies using radiolabeled dGDP and dCTP in primer extension assays reveal base-pairing fidelity .

Q. What experimental conditions are optimal for stabilizing dGDP in solution?

- dGDP is hygroscopic and prone to hydrolysis. Storage at -20°C in anhydrous, buffered solutions (e.g., 10 mM Tris-HCl, pH 8.0) minimizes degradation. Avoid freeze-thaw cycles, as repeated temperature fluctuations reduce stability by >30% over 6 months . Purity should be verified via UV-Vis spectroscopy (λmax = 253 nm) or HPLC (>97% purity criteria) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in dGDP-dependent enzymatic activity across experimental models?

- Contradictions in enzyme kinetics (e.g., NDPK activity) may arise from buffer composition (e.g., Mg²⁺ vs. Mn²⁺ cofactors) or contaminating phosphatases. A stepwise approach includes:

- Step 1: Pre-treat dGDP with alkaline phosphatase inhibitors (e.g., sodium orthovanadate).

- Step 2: Use knockout cell lines (e.g., NDPK-null mutants) to isolate dGDP-specific effects.

- Step 3: Validate results with orthogonal methods (e.g., LC-MS for nucleotide quantification) .

Q. What methodologies are used to study dGDP’s role in SAMHD1-regulated nucleotide pools?

- SAMHD1 hydrolyzes dGTP to dGDP, modulating intracellular dNTP levels. To investigate this:

- Method 1: Reconstitute SAMHD1 activity in vitro using purified enzyme, dGTP, and Mg²⁺. Monitor dGDP production via thin-layer chromatography (TLC) with [³H]-labeled dGTP .

- Method 2: Use CRISPR-edited cell lines to assess dGDP accumulation in SAMHD1-deficient vs. wild-type models .

Q. How does dGDP interact with RNA polymerases or reverse transcriptases in non-canonical roles?

- While dGDP is not a direct RNA precursor, it can inhibit RNA synthesis by competing with GTP in nucleotide-binding pockets. Experimental designs include:

- Assay 1: Incorporate dGDP into RNA polymerase elongation assays (e.g., T7 RNA polymerase) and measure transcriptional inhibition via gel electrophoresis.

- Assay 2: Use surface plasmon resonance (SPR) to quantify dGDP binding affinity to reverse transcriptases .

Methodological Considerations

Q. What strategies optimize dGDP utilization in high-throughput DNA synthesis screens?

- Approach: Combine dGDP with dNTP regeneration systems (e.g., creatine kinase/creatine phosphate) to sustain dGTP levels during long PCR cycles.

- Validation: Measure PCR product yield via agarose gel electrophoresis and compare with dGTP-supplemented controls .

Q. How to troubleshoot low recovery of dGDP in metabolic flux analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.